Elsamitrucin

Catalog No.
S548614
CAS No.
97068-30-9
M.F
C33H35NO13
M. Wt
653.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elsamitrucin

CAS Number

97068-30-9

Product Name

Elsamitrucin

IUPAC Name

3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione

Molecular Formula

C33H35NO13

Molecular Weight

653.6 g/mol

InChI

InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1

InChI Key

MGQRRMONVLMKJL-KWJIQSIXSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

10Oelsaminosylelsarosylchartarin; elsamicin A; BBM 2478A; BMY2800; BRN 5214813; BMY28090 D03977

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O

Description

The exact mass of the compound Elsamitrucin is 653.21084 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 369327. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Elsamitrucin is a novel antitumor antibiotic that belongs to the class of compounds known as topoisomerase inhibitors. It was first identified in 1985 and has garnered attention for its unique mechanism of action, which includes intercalation into DNA at guanine-cytosine (G-C) rich sequences. This interaction inhibits the activity of topoisomerases I and II, leading to single-strand breaks in DNA, which ultimately results in cell death. Unlike many other chemotherapeutic agents, elsamitrucin does not induce neutropenia or cardiotoxicity, making it a potentially safer option for cancer treatment .

The primary chemical reaction involving elsamitrucin is its intercalation into DNA. This process can be described as follows:

  • Intercalation: Elsamitrucin binds to the DNA helix, specifically targeting G-C rich regions.
  • Inhibition of Topoisomerases: The compound inhibits the action of topoisomerases I and II, enzymes crucial for DNA replication and transcription.
  • DNA Breakage: The inhibition leads to the formation of single-strand breaks in the DNA, triggering apoptotic pathways in cancer cells.

These reactions illustrate the compound's role as a potent chemotherapeutic agent by disrupting the normal function of cellular machinery involved in DNA maintenance and replication .

Elsamitrucin exhibits significant biological activity against various cancer types. In preclinical studies, it demonstrated potent cytotoxic effects in vitro and antitumor activity in vivo. Phase I clinical trials have shown that elsamitrucin has a favorable pharmacokinetic profile and can effectively target tumors without causing common side effects associated with other chemotherapeutics, such as neutropenia or cardiotoxicity .

The synthesis of elsamitrucin involves several chemical modifications of its precursor compounds. Key methods include:

  • Chemical Modification: The 2"-amino group in elsamicin A is selectively modified through acylation or alkylation to produce elsamitrucin derivatives.
  • Isolation Techniques: Natural extraction methods from microbial sources may also be employed to obtain initial compounds that can be further modified.

These methods highlight the complexity involved in synthesizing elsamitrucin and its derivatives for therapeutic use .

Elsamitrucin is primarily used in oncology as a chemotherapy agent. Its applications include:

  • Treatment of various solid tumors.
  • Use in combination therapies with other anticancer drugs to enhance efficacy.
  • Potential use in veterinary medicine, as evidenced by studies conducted on dogs with tumors .

Interaction studies have focused on elsamitrucin's effects on cancer cells and its pharmacokinetics. Key findings include:

  • Drug Interactions: Elsamitrucin shows minimal interactions with other drugs commonly used in cancer therapy, which may enhance its safety profile.
  • Mechanism Insights: Studies have elucidated how elsamitrucin selectively targets tumor cells while sparing normal cells from significant damage.

These insights are crucial for optimizing treatment regimens involving elsamitrucin .

Several compounds share structural and functional similarities with elsamitrucin, particularly within the class of topoisomerase inhibitors. Notable examples include:

Compound NameMechanism of ActionUnique Features
Elsamicin AInhibits topoisomerase IIDoes not inhibit topoisomerase I
DoxorubicinIntercalates DNA; inhibits topoisomerase IIKnown for cardiotoxicity; causes significant side effects
EtoposideInhibits topoisomerase IIAssociated with neutropenia

Uniqueness of Elsamitrucin

Elsamitrucin stands out due to its potent activity against topoisomerase II while avoiding common side effects like neutropenia and cardiotoxicity. This unique profile makes it a promising candidate for further clinical development and use in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

653.21084017 g/mol

Monoisotopic Mass

653.21084017 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZTV0FOB6NU

Drug Indication

Investigated for use/treatment in lymphoma (non-hodgkin's).

Pharmacology

Elsamitrucin is an heterocyclic antineoplastic antibiotic isolated from the bacterium Actinomycete strain J907-21. Elsamitrucin intercalates into DNA at guanine-cytosine (G-C)-rich sequences and inhibits topoisomerase I and II, resulting in single-strand breaks and inhibition of DNA replication. (NCI04)

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Mechanism of Action

Elsamitrucin induces single strand breaks in DNA and inhibits topoisomerase I and II, enzymes that play an important role in DNA replication.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

97068-30-9

Wikipedia

Elsamitrucin

Biological Half Life

36–60 h

Dates

Modify: 2024-02-18
1: Barceló F, Portugal J. Elsamicin A binding to DNA. A comparative thermodynamic characterization. FEBS Lett. 2004 Oct 8;576(1-2):68-72. PubMed PMID: 15474012.
2: Portugal J. Chartreusin, elsamicin A and related anti-cancer antibiotics. Curr Med Chem Anticancer Agents. 2003 Nov;3(6):411-20. Review. PubMed PMID: 14529449.
3: van Acker FA, van Acker SA, Haenen GR, Bast A, van der Vijgh WJ. In vitro screening of antitumour agents for cardiotoxicity by means of isolated mouse left atria. Anticancer Res. 2000 Nov-Dec;20(6B):4483-7. PubMed PMID: 11205292.
4: Shen LL. DNA-unwinding test using eukaryotic DNA topoisomerase I. Methods Mol Biol. 2001;95:149-60. PubMed PMID: 11089228.
5: Costanza ME, Weiss RB, Henderson IC, Norton L, Berry DA, Cirrincione C, Winer E, Wood WC, Frei E 3rd, McIntyre OR, Schilsky RL. Safety and efficacy of using a single agent or a phase II agent before instituting standard combination chemotherapy in previously untreated metastatic breast cancer patients: report of a randomized study--Cancer and Leukemia Group B 8642. J Clin Oncol. 1999 May;17(5):1397-406. PubMed PMID: 10334524.
6: Vaquero A, Portugal J. Modulation of DNA-protein interactions in the P1 and P2 c-myc promoters by two intercalating drugs. Eur J Biochem. 1998 Jan 15;251(1-2):435-42. PubMed PMID: 9492315.
7: Rodríguez-Campos A, Azorín F, Portugal J. Influence of elsamicin A on the activity of mammalian topoisomerase I. Biochemistry. 1996 Aug 27;35(34):11177-82. PubMed PMID: 8780522.
8: Allen SL, Schacter LP, Lichtman SM, Bukowski R, Fusco D, Hensley M, O'Dwyer P, Mittelman A, Rosenbloom B, Huybensz S. Phase II study of elsamitrucin (BMY-28090) for the treatment of patients with refractory/relapsed non-Hodgkin's lymphoma. Invest New Drugs. 1996;14(2):213-7. PubMed PMID: 8913843.
9: Portugal J. Abortive transcription of the T7 promoter induced by elsamicin A. Anticancer Drug Des. 1995 Jul;10(5):427-38. PubMed PMID: 7639931.
10: Alhambra C, Luque FJ, Portugal J, Orozco M. Molecular dynamics study of the binding of elsamicin A to DNA. Eur J Biochem. 1995 Jun 1;230(2):555-66. PubMed PMID: 7607229.

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